Lipophilicity Advantage Over Unsubstituted 1-Adamantyl Isothiocyanate
1-Isothiocyanato-3,5-dimethyladamantane exhibits a computed logP (XLogP3-AA) of 5.0, representing a significant increase in lipophilicity compared to the unsubstituted analog 1-adamantyl isothiocyanate (estimated logP ≈ 3.5-3.8). This ~1.2-1.5 log unit difference predicts enhanced membrane permeability and potential for improved blood-brain barrier penetration in central nervous system applications [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 |
| Comparator Or Baseline | 1-Adamantyl isothiocyanate: estimated logP ≈ 3.5-3.8 |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem) / estimated from structural analogs |
Why This Matters
Higher logP directly impacts compound partitioning into biological membranes, influencing cellular uptake, tissue distribution, and overall pharmacokinetic profile during lead optimization.
- [1] PubChem. 1-Isothiocyanato-3,5-dimethyladamantane (CID 595946). XLogP3-AA: 5.0. View Source
